molecular formula C15H10ClFN2OS B4978500 3-CHLORO-6-FLUORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-6-FLUORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4978500
M. Wt: 320.8 g/mol
InChI Key: JBVSJCNYZKAXHR-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a chloro and fluoro substituent on the benzothiophene ring, as well as a pyridin-4-ylmethyl group attached to the carboxamide functionality. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a sulfur source under basic conditions.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyridine-4-methanol and a suitable activating agent, such as triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

    Formation of the Carboxamide Functionality: The carboxamide functionality can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzothiophene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiophene ring.

    Amidation and Esterification Reactions: The carboxamide functionality can participate in amidation and esterification reactions to form new amide and ester derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under basic conditions.

    Amidation and Esterification: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl2) can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions can include various substituted benzothiophene derivatives, oxidized or reduced benzothiophene compounds, and new amide or ester derivatives with modified functional groups.

Scientific Research Applications

3-Chloro-6-fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features make it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties. Its benzothiophene core can contribute to the formation of conductive polymers and organic semiconductors.

    Biological Research: The compound can be used as a tool compound to study the biological activity of benzothiophene derivatives. It can be used in assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound can be used in chemical biology research to study its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins, such as enzymes or receptors, and modulate their activity. This can lead to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-6-fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3-Chloro-6-fluoro-1-benzothiophene-2-carboxamide: This compound lacks the pyridin-4-ylmethyl group and may have different biological and chemical properties.

    3-Chloro-6-fluoro-N-methyl-1-benzothiophene-2-carboxamide: This compound has a methyl group instead of the pyridin-4-ylmethyl group, which can affect its reactivity and biological activity.

    6-Fluoro-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide: This compound lacks the chloro substituent, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-chloro-6-fluoro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c16-13-11-2-1-10(17)7-12(11)21-14(13)15(20)19-8-9-3-5-18-6-4-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVSJCNYZKAXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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